ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Medicinal chemistry Structure-activity relationship Sulfonamide pharmacophore

Ethyl 2-methyl-5-[N-(naphthalene-2-sulfonyl)acetamido]-1-benzofuran-3-carboxylate (CAS 305374-70-3) is a fully substituted benzofuran-3-carboxylate derivative bearing an N-acetyl-N-(naphthalene-2-sulfonyl)amino group at the 5-position. Its molecular formula is C24H21NO6S with a molecular weight of 451.5 g/mol.

Molecular Formula C24H21NO6S
Molecular Weight 451.5g/mol
CAS No. 305374-70-3
Cat. No. B407475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE
CAS305374-70-3
Molecular FormulaC24H21NO6S
Molecular Weight451.5g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
InChIInChI=1S/C24H21NO6S/c1-4-30-24(27)23-15(2)31-22-12-10-19(14-21(22)23)25(16(3)26)32(28,29)20-11-9-17-7-5-6-8-18(17)13-20/h5-14H,4H2,1-3H3
InChIKeyKSHUKUVVWIQDLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methyl-5-[N-(Naphthalene-2-Sulfonyl)Acetamido]-1-Benzofuran-3-Carboxylate (CAS 305374-70-3): Compound Class, Structural Identity, and Procurement Context


Ethyl 2-methyl-5-[N-(naphthalene-2-sulfonyl)acetamido]-1-benzofuran-3-carboxylate (CAS 305374-70-3) is a fully substituted benzofuran-3-carboxylate derivative bearing an N-acetyl-N-(naphthalene-2-sulfonyl)amino group at the 5-position [1]. Its molecular formula is C24H21NO6S with a molecular weight of 451.5 g/mol [1]. The compound belongs to the benzofuransulfonamide class, a scaffold recognized for allosteric inhibition of protein tyrosine phosphatase 1B (PTP1B) [2] and broad-spectrum antiproliferative activity [3]. It is catalogued in commercial screening libraries including ChemDiv (ID: ChemDiv1_021139) and the Oprea collection (ID: Oprea1_002880, Oprea1_017738) [1].

Why Generic Substitution of Ethyl 2-Methyl-5-[N-(Naphthalene-2-Sulfonyl)Acetamido]-1-Benzofuran-3-Carboxylate (CAS 305374-70-3) Is Not Supported: The N-Acetyl Differentiation Problem


Generic or in-class substitution of this compound is not supported by evidence because the N-acetyl group on the sulfonamide nitrogen constitutes a chemically non-trivial modification that distinguishes it from the closest commercially available analog, ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate (CAS 301234-32-2), which carries a free sulfonamide NH [1]. The N-acetyl substitution eliminates the sole hydrogen-bond donor (HBD count: 0 vs. 1 for the des-acetyl analog), increases the calculated XlogP to 4.7, and raises the topological polar surface area to 102 Ų — all factors that alter membrane permeability, metabolic susceptibility, and target-binding pharmacophore geometry [1]. Within the benzofuransulfonamide class, SAR studies have demonstrated that subtle substituent changes on the sulfonamide nitrogen produce order-of-magnitude shifts in antiproliferative IC50 values (e.g., compound 1h vs. 1a in Yang et al., 2011) [2]. Consequently, the des-acetyl analog cannot be assumed to serve as a functionally equivalent proxy in biological assays.

Quantitative Differentiation Evidence for Ethyl 2-Methyl-5-[N-(Naphthalene-2-Sulfonyl)Acetamido]-1-Benzofuran-3-Carboxylate (CAS 305374-70-3) Versus Closest Analogs


N-Acetyl Substitution: Hydrogen-Bond Donor Elimination Versus Des-Acetyl Analog CAS 301234-32-2

The target compound (CAS 305374-70-3) bears an N-acetyl group on the sulfonamide nitrogen, rendering the hydrogen-bond donor count zero (HBD = 0). The closest commercially listed analog, ethyl 2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate (CAS 301234-32-2), retains a free sulfonamide NH (HBD = 1) [1]. This difference is pharmacophorically significant: in the benzofuransulfonamide class, the sulfonamide NH has been identified as a key hydrogen-bond donor in allosteric PTP1B inhibitor binding [2]. The N-acetyl cap of the target compound eliminates this interaction mode, predicting a distinct target selectivity profile relative to NH-bearing analogs.

Medicinal chemistry Structure-activity relationship Sulfonamide pharmacophore

Lipophilicity and Permeability Profile: XlogP Differential Versus Des-Acetyl and Methyl Ester Analogs

The target compound has a calculated XlogP of 4.7 and a topological polar surface area (TPSA) of 102 Ų [1]. For the des-acetyl analog (CAS 301234-32-2, C22H19NO5S), the predicted XlogP is approximately 3.8–4.2 (estimated by fragment-based calculation, adding ~0.5 log units for the N-acetyl –CH2CO– extension) [1]. The methyl ester analog (methyl 5-[acetyl(naphthalen-2-ylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, C23H19NO6S, MW 437.47) has a slightly lower MW and likely lower XlogP due to the absence of the ethyl ester methylene [2]. The target compound's XlogP of 4.7 places it near the upper limit of Lipinski-compliant lipophilicity (Rule of 5 threshold: XlogP ≤ 5), suggesting higher membrane permeability but also potentially higher metabolic clearance and plasma protein binding than its less lipophilic analogs.

Drug-likeness ADME prediction Lipophilicity

Antiproliferative Activity: Benzofuransulfonamide Class-Level Evidence from NCI-H460 Non-Small Cell Lung Cancer Model

Although no direct antiproliferative data exist for CAS 305374-70-3, the benzofuransulfonamide scaffold to which it belongs has demonstrated quantifiable, reproducible antiproliferative activity. In the study by Yang et al. (2011), the optimized benzofuransulfonamide analog 1h exhibited an IC50 of 4.13 μM against NCI-H460 non-small cell lung cancer cells, outperforming the positive control cisplatin (IC50 = 4.52 μM) and the parent hit compound 1a [1]. The structural features shared between the target compound and compound 1h include the benzofuran core, the sulfonamide linker, and aromatic hydrophobic substituents. However, the target compound differs in carrying an N-acetyl cap rather than a free sulfonamide NH, and in the specific substitution pattern on the benzofuran ring. This evidence establishes the benzofuransulfonamide class as a validated antiproliferative chemotype but cannot be used to infer a specific IC50 for CAS 305374-70-3.

Anticancer Antiproliferative NCI-H460 Benzofuransulfonamide

Benzofuran Sulfonamide Scaffold Recognition as Allosteric PTP1B Inhibitor Chemotype

The benzofuran sulfonamide scaffold has been structurally validated as an allosteric PTP1B inhibitor chemotype through X-ray crystallography [1]. Wiesmann et al. (2004) demonstrated that benzofuran sulfonamide derivatives bind to a novel allosteric site on PTP1B located approximately 20 Å from the catalytic site, inducing closure of the WPD loop and preventing substrate access. The target compound (CAS 305374-70-3) preserves the core benzofuran-sulfonamide architecture but differs from the crystallized inhibitors in two key respects: (i) the N-acetyl cap replaces the free sulfonamide NH that forms a critical hydrogen bond with the allosteric site backbone, and (ii) the naphthalene-2-sulfonyl group is larger than the phenylsulfonyl moieties in the characterized inhibitors. These structural deviations predict that CAS 305374-70-3 may not bind the PTP1B allosteric site in the same pose, but the scaffold retains the essential benzofuran-sulfonamide connectivity that defines the chemotype.

PTP1B Allosteric inhibition Type 2 diabetes Benzofuran sulfonamide

Recommended Research Application Scenarios for Ethyl 2-Methyl-5-[N-(Naphthalene-2-Sulfonyl)Acetamido]-1-Benzofuran-3-Carboxylate (CAS 305374-70-3)


Structure-Activity Relationship (SAR) Expansion of Benzofuransulfonamide Antiproliferative Agents: Probing the N-Acetyl Cap Modification

Researchers seeking to expand the SAR of the benzofuransulfonamide antiproliferative chemotype validated by Yang et al. (2011) [1] should procure CAS 305374-70-3 to test the biological consequence of N-acetyl capping of the sulfonamide nitrogen—a modification absent from the published series. The compound can be screened in parallel with the des-acetyl analog (CAS 301234-32-2) in NCI-H460 and other cancer cell lines to determine whether elimination of the sulfonamide NH hydrogen-bond donor enhances or ablates antiproliferative activity. Positive results would open a new sub-series of N-substituted benzofuransulfonamides for further optimization.

Allosteric PTP1B Inhibitor Probe Design: Evaluating Sulfonamide N-Substitution Effects on Allosteric Site Engagement

Given the structural validation of benzofuran sulfonamides as allosteric PTP1B inhibitors [2], CAS 305374-70-3 can serve as a probe molecule to test whether N-acetyl substitution on the sulfonamide nitrogen is tolerated or disruptive to allosteric site binding. The compound should be evaluated in a recombinant human PTP1B enzymatic assay (pNPP hydrolysis) alongside a free-NH benzofuransulfonamide comparator. Differential activity would inform whether the sulfonamide NH is essential for allosteric site engagement, as suggested by the co-crystal structures [2].

Computational ADME Benchmarking of Benzofuransulfonamide Chemical Space: High-XlogP Representative

With a calculated XlogP of 4.7 and TPSA of 102 Ų [3], CAS 305374-70-3 occupies the upper-lipophilicity boundary of drug-like benzofuransulfonamide chemical space. This compound can be used as a reference standard in computational ADME model calibration for benzofuran-containing sulfonamide libraries, particularly for benchmarking in silico predictions of Caco-2 permeability, plasma protein binding, and microsomal stability against experimentally measured values.

Screening Library Procurement: N-Acetyl-Naphthylsulfonyl Benzofuran as a Diversity Element in Kinase/Phosphatase-Focused Compound Collections

For institutions building focused screening libraries targeting the phosphatome (PTP1B, TC-PTP, MKP-1) or kinase family, CAS 305374-70-3 provides a structurally distinct benzofuransulfonamide with zero hydrogen-bond donors—a feature uncommon among sulfonamide-containing screening compounds [3]. Its inclusion in screening decks enhances chemical diversity in the HBD = 0 region of physicochemical space, complementing NH-bearing sulfonamide analogs.

Quote Request

Request a Quote for ETHYL 2-METHYL-5-[N-(NAPHTHALENE-2-SULFONYL)ACETAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.